molecular formula C8H14N2O7 B14474310 2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid CAS No. 65756-67-4

2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid

Cat. No.: B14474310
CAS No.: 65756-67-4
M. Wt: 250.21 g/mol
InChI Key: OIFFLAZPIAYWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid typically involves the reaction of bis(hydroxymethyl)amino compounds with diacetic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl and amino groups, which can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential role in biochemical pathways and its interactions with biomolecules. In medicine, it is investigated for its therapeutic properties and potential use in drug development. Additionally, in industry, it is utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form bonds with various substrates, facilitating chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid include other bis(hydroxymethyl)amino derivatives and diacetic acid derivatives. Examples include 6-amino-2-[bis(carboxymethyl)amino]hexanoic acid and 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}imino)diacetic acid .

Uniqueness: What sets 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

65756-67-4

Molecular Formula

C8H14N2O7

Molecular Weight

250.21 g/mol

IUPAC Name

2-[[2-[bis(hydroxymethyl)amino]-2-oxoethyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C8H14N2O7/c11-4-10(5-12)6(13)1-9(2-7(14)15)3-8(16)17/h11-12H,1-5H2,(H,14,15)(H,16,17)

InChI Key

OIFFLAZPIAYWGW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N(CO)CO)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.